molecular formula C9H8ClNO3 B124625 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenone CAS No. 149809-26-7

2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenone

Cat. No. B124625
M. Wt: 213.62 g/mol
InChI Key: PRSCCOTYRGOTJG-UHFFFAOYSA-N
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Patent
US05342947

Procedure details

To 2'-acetylamino-4',5'-methylenedioxy-2-chloroacetophenone (0.9 g, 3.53 mmol) or an equivalent amount of 2'-pivoylamino-4',5'-methylenedioxy-2-chloroacetophenone in ethanol (60 mL) at about 5° C. is added, dropwise, conc. HCl (12.5 mL, 149.7 mmol). The reaction mixture is then heated at reflux for about an hour, then poured over 2N NaOH/ice (80 mL/60 g) and washed with ethyl acetate (3×70 mL). The organic portions are combined and washed with brine (50 mL), dried (anhydrous sodium sulfate) and concentrated in vacuo to yield a greenish-yellow solid. This solid is recrystallized from ethyl acetate/isopropanol/hexane, treated with activated charcoal, to yield 2'-amino-4',5'-methylenedioxy-2-chloroacetophenone (0.39 g, 52% of theory).
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
2'-pivoylamino-4',5'-methylenedioxy-2-chloroacetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
NaOH ice
Quantity
80 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[C:9]2[O:11][CH2:12][O:13][C:8]2=[CH:7][C:6]=1[C:14](=[O:17])[CH2:15][Cl:16])(=O)C.Cl>C(O)C>[NH2:4][C:5]1[CH:10]=[C:9]2[O:11][CH2:12][O:13][C:8]2=[CH:7][C:6]=1[C:14](=[O:17])[CH2:15][Cl:16]

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C2C(=C1)OCO2)C(CCl)=O
Name
2'-pivoylamino-4',5'-methylenedioxy-2-chloroacetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
12.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
NaOH ice
Quantity
80 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about an hour
WASH
Type
WASH
Details
washed with ethyl acetate (3×70 mL)
WASH
Type
WASH
Details
washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a greenish-yellow solid
CUSTOM
Type
CUSTOM
Details
This solid is recrystallized from ethyl acetate/isopropanol/hexane
ADDITION
Type
ADDITION
Details
treated with activated charcoal

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C2C(=C1)OCO2)C(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.